Pirmenol is synthesized through various chemical processes involving pyridine and formaldehyde, among other reagents. It is classified under antiarrhythmic drugs due to its ability to stabilize cardiac rhythm and prevent arrhythmic events.
The synthesis of Pirmenol involves several key steps:
In industrial settings, these processes are scaled up using large reactors to optimize yield and purity while maintaining controlled reaction conditions .
Pirmenol's molecular formula is , and it has a molecular weight of approximately 258.36 g/mol. The compound features a complex structure that includes a pyridine ring, which is essential for its biological activity.
Pirmenol participates in various chemical reactions, including:
These reactions are crucial for modifying Pirmenol's structure to enhance its therapeutic efficacy or to study its metabolites .
Pirmenol's mechanism of action primarily involves:
This pharmacological profile makes Pirmenol effective in managing various forms of cardiac arrhythmias.
Pirmenol exhibits several notable physical and chemical properties:
These properties are essential for understanding how Pirmenol behaves in different environments, affecting its formulation and delivery methods .
Pirmenol is primarily utilized in cardiology as an antiarrhythmic agent. Its applications include:
Additionally, ongoing research explores its potential effects on other cardiovascular conditions and its metabolic pathways .
Pirmenol hydrochloride (CI-845) emerged as a significant antiarrhythmic agent in the early 1980s through systematic pharmacological development. Its initial clinical evaluation demonstrated promising efficacy in suppressing ventricular arrhythmias, with a seminal 1982 study reporting a 90% or greater reduction in premature ventricular complexes (PVCs) in patients following intravenous administration of 70-150 mg doses [1]. This foundational research established pirmenol's clinical potential, highlighting its efficacy, favorable pharmacokinetic profile with a terminal half-life of 7-9.4 hours, and minimal acute toxicity [1]. Pharmacologically, pirmenol was initially categorized as a Class IA antiarrhythmic due to its sodium channel blocking properties. However, emerging electrophysiological data revealed distinctive characteristics, prompting ongoing debate regarding its precise classification—a complexity explored in subsequent sections. Its development pathway exemplifies the evolution of cardiac antiarrhythmic therapy during a period of intense investigation into ion channel modulation.
Pirmenol hydrochloride, chemically designated as 4-[(2R,6S)-2,6-dimethyl-1-piperidyl]-1-phenyl-1-pyridin-2-yl-butan-1-ol hydrochloride, possesses a molecular formula of C₂₂H₃₁ClN₂O and a molecular weight of 374.95 g/mol [3] [6]. The compound typically presents as a white to yellow solid with a melting point range of 171-172°C [6]. Its chemical structure incorporates a chiral piperidine moiety and exists predominantly as the racemic cis isomer. Key physicochemical properties include:
Table 1: Fundamental Chemical Properties of Pirmenol Hydrochloride
Property | Value/Description | Reference |
---|---|---|
CAS Registry Number | 61477-94-9 | [6] |
Synonyms | CI-845, Pirmavar, (±)-Pirmenol hydrochloride | [3] [6] [9] |
Molecular Formula | C₂₂H₃₁ClN₂O | [3] [6] |
Molecular Weight | 374.95 g/mol | [3] |
Solubility | Highly soluble in water (100 mg/mL), soluble in DMSO (66.67 mg/mL) | [3] |
Storage Stability | Stable when sealed in dry conditions at room temperature | [6] |
The hydrochloride salt form significantly enhances water solubility compared to the free base (68252-19-7), a critical factor for bioavailability in oral formulations [3] [9]. The structural features, particularly the aromatic pyridine and phenyl groups linked to the piperidine nitrogen via a butanol chain, facilitate interactions with cardiac ion channels and muscarinic receptors, underpinning its pharmacological activity [4].
Pirmenol's classification within the Vaughan Williams system has been a subject of considerable scientific debate due to its mixed electrophysiological profile. Initially characterized as Class IA based on its sodium channel blocking properties and moderate effect on action potential duration, subsequent research revealed significant deviations from typical IA agents like quinidine:
Minimal QT Prolongation: A pivotal double-blind study demonstrated pirmenol's stark contrast to quinidine regarding repolarization effects. While quinidine significantly prolonged the QT interval (46 ± 30 ms) and JT interval (41 ± 36 ms), pirmenol induced only negligible changes (QT: 8 ± 9 ms; JT: -2 ± 10 ms) [2]. This minimal QT effect challenges its classification alongside prototypical QT-prolonging Class IA drugs.
Potassium Channel Blockade: Voltage-clamp studies in rabbit Purkinje fibers revealed pirmenol's potent blockade of the delayed rectifying potassium current (Iₓ), with a K_D value of 1 μmol/L, a mechanism shared with Class III agents but atypical for pure Class I drugs [8]. Paradoxically, this potassium channel blockade at lower concentrations (0.5-5 μmol/L) prolongs action potential duration (APD), yet at higher concentrations (≥10 μmol/L), APD shortens, indicating concentration-dependent effects [8].
Sodium Channel Kinetics: Pirmenol exhibits use-dependent sodium channel blockade, characteristic of Class I agents, but with distinct recovery kinetics. It depresses maximum upstroke velocity (Vₘₐₓ) and shifts the steady-state inactivation curve (h∞) negatively, indicating preferential binding to inactivated sodium channels [8]. Recovery from block occurs with a time constant of 6.7 seconds at -105 mV [8], placing it between the fast kinetics of IB agents (e.g., lidocaine) and slower IA agents.
Muscarinic Receptor Antagonism: Pirmenol demonstrates significant affinity for muscarinic M₂ receptors (Ki ≈ 1.9 μM in guinea pig left atrium), approximately sevenfold higher than for M₃ receptors found in exocrine glands and smooth muscle [4]. This selectivity profile contributes to its clinical effects without profound peripheral anticholinergic side effects.
Table 2: Comparative Electrophysiological Effects of Pirmenol vs. Standard Antiarrhythmic Classes
Property | Class IA (Quinidine) | Class IB (Lidocaine) | Pirmenol | Reference |
---|---|---|---|---|
Sodium Channel Block | Moderate | Fast/Low | Moderate/Intermediate | [2] [8] |
Vₘₐₓ Depression | Significant | Minimal | Moderate (Use-dependent) | [8] |
APD/QT Effect | Prolongation | Shortening | Minimal prolongation | [2] |
Potassium Block (Iₓ) | Variable | Weak | Potent (KD: 1 μM) | [8] |
Muscarinic Block | Significant (Non-selective) | Minimal | Selective (M2 > M3) | [4] |
Recovery Time Constant | Slow (>10 s) | Fast (<1 s) | Intermediate (~6.7 s) | [8] |
This unique combination of effects—moderate sodium channel blockade with fast kinetics, potent Iₓ blockade at therapeutic concentrations, minimal QT prolongation, and selective M₂ antagonism—defies simple classification. While possessing features across Class IA (sodium block, some APD prolongation potential), Class III (potassium block), and distinct muscarinic effects, pirmenol represents a hybrid antiarrhythmic agent with a unique electrophysiological signature [2] [8]. Its pharmacological profile underscores the limitations of rigid classification systems and highlights the importance of agent-specific electrophysiological data for clinical application.
Table 3: Systematic Chemical Identifiers for Pirmenol
Identifier Type | Designation |
---|---|
IUPAC Name | 4-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]-1-phenyl-1-(pyridin-2-yl)butan-1-ol hydrochloride |
CAS Registry (HCl) | 61477-94-9 |
CAS Registry (Free Base) | 68252-19-7 |
PubChem CID (HCl) | 76965981 |
Key Synonyms | (±)-Pirmenol HCl; CI-845; Pirmavar; Pimenol |
ChEBI | Not Assigned |
ChemSpider ID | 30757736 (HCl) |
InChIKey (Free Base) | GXHLYYBZIQPNQZ-DTORHVGOSA-N |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2